REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6].[S].[CH2:13](N)[CH2:14][NH2:15]>>[Br:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:15][CH2:14][CH2:13][N:6]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |^3:11|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1OC
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Name
|
|
Quantity
|
0.121 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CUSTOM
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Details
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quenched with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with water and brine (25 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)C=1NCCN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |